
8-Bromo-2-chloroquinoline-4-carboxylic acid
Overview
Description
8-Bromo-2-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
The synthesis of 8-Bromo-2-chloroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of quinoline-4-carboxylic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-chloroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
8-Bromo-2-chloroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Bromo-4-chloroquinoline: Similar in structure but lacks the carboxylic acid group.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom.
2-Chloroquinoline-3-carbaldehyde: Lacks the bromine atom and has an aldehyde group instead of a carboxylic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Bromo-2-chloroquinoline-4-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections, cancer, and malaria. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antimalarial properties, supported by recent research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Klebsiella pneumoniae , with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 0.125 | 0.25 |
Pseudomonas aeruginosa | 0.5 | 0.5 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially against antibiotic-resistant strains .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies indicate that it exhibits moderate antifungal activity against strains such as Candida albicans and Aspergillus niger . The compound's mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Activity
In terms of anticancer properties, this compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Research shows that it induces apoptosis in cancer cells through activation of caspase pathways.
Case Study: MCF-7 Cell Line
A study evaluated the effects of this compound on MCF-7 cells:
Treatment | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
Control | 100 | 0 |
Compound Treatment | 72 | 15 |
The results demonstrated a significant reduction in cell viability and an increase in apoptosis compared to the control group, indicating its potential as an anticancer agent .
Antimalarial Activity
The compound's antimalarial activity was assessed against Plasmodium falciparum , revealing moderate potency with an EC50 value of approximately 120 nM. Further optimization led to derivatives with improved pharmacokinetic profiles and efficacy in mouse models of malaria.
Table: Efficacy of Derivatives in Malaria Models
Derivative | EC50 (nM) | ED90 (mg/kg) |
---|---|---|
Original Compound | 120 | N/A |
Optimized Derivative A | 30 | <1 |
Optimized Derivative B | 50 | <1 |
These derivatives showed excellent oral efficacy and are progressing towards preclinical development .
Properties
IUPAC Name |
8-bromo-2-chloroquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(10(14)15)4-8(12)13-9(5)7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSTKBOIPGCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857563 | |
Record name | 8-Bromo-2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902743-27-5 | |
Record name | 8-Bromo-2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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